Acide 1-amino-2-méthylènecyclopropanecarboxylique chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

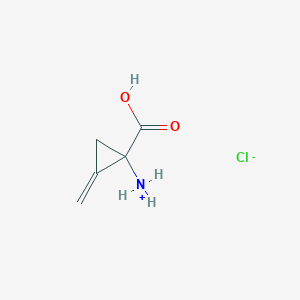

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride, also known as 1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride, is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Stabilisation des intermédiaires réactifs

Le cycle cyclopropane agit comme un bouclier protecteur pour les intermédiaires réactifs dans la synthèse organique. Les chercheurs utilisent ce composé pour stabiliser les carbanions, les radicaux et autres espèces transitoires. Son profil de réactivité unique permet des transformations sélectives, facilitant la synthèse de molécules organiques complexes.

Ces applications mettent en évidence la polyvalence et l'importance de l'acide 1-amino-2-méthylènecyclopropanecarboxylique chlorhydrate dans la recherche scientifique. Comme toujours, consultez la littérature spécialisée et les études en cours pour connaître les derniers développements et les applications émergentes dans ce domaine . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Activité Biologique

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride (commonly referred to as 2-methylene-ACC) is a cyclopropane derivative that has garnered attention due to its unique biological activities, particularly as an inhibitor of specific enzymes. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a natural plant hormone involved in ethylene biosynthesis. The following sections explore the biological activity of 2-methylene-ACC, including its mechanism of action, effects on various biological systems, and relevant case studies.

2-Methylene-ACC acts primarily as an irreversible inhibitor of ACC deaminase, an enzyme that catalyzes the cleavage of the cyclopropane ring in ACC. This inhibition leads to the accumulation of ACC and subsequently affects ethylene production in plants. The mechanism involves the modification of active site residues within the enzyme, notably Ser-78, Lys-26, Cys-41, Cys-162, and Lys-245 .

Key Findings:

- Enzyme Inhibition : The inhibition is characterized by the formation of a stable complex between 2-methylene-ACC and ACC deaminase, resulting in altered enzymatic activity and substrate turnover .

- Active Site Modification : Studies have shown that 2-methylene-ACC modifies nucleophilic residues in the enzyme's active site, impacting its catalytic efficiency and specificity .

Biological Activity

The biological activity of 1-amino-2-methylenecyclopropanecarboxylic acid hydrochloride extends beyond enzyme inhibition. It has been evaluated for various pharmacological effects:

Antiviral Activity

Research has explored the potential antiviral properties of methylenecyclopropane derivatives. In vitro studies indicated that several analogs, including 2-methylene-ACC, were screened against a range of viruses such as HSV-1 and HSV-2. However, at concentrations up to 100 µg/mL, significant antiviral activity was not observed .

Case Studies

Several case studies highlight the biological implications of 1-amino-2-methylenecyclopropanecarboxylic acid hydrochloride:

-

Study on ACC Deaminase Inhibition :

- Objective : To elucidate the mechanism by which 2-methylene-ACC inhibits ACC deaminase.

- Methods : Kinetic studies involving wild-type and mutant forms of ACC deaminase were conducted.

- Results : The study confirmed that 2-methylene-ACC effectively inhibits enzyme activity through irreversible binding, with kinetic parameters indicating a significant reduction in turnover number (k_cat) and affinity (K_m) for ACC .

-

Impact on Ethylene Production in Plants :

- Objective : To assess how inhibition of ACC deaminase affects ethylene biosynthesis in plant tissues.

- Methods : Plant tissues treated with varying concentrations of 2-methylene-ACC were analyzed for ethylene production.

- Results : A marked increase in ACC levels was observed alongside reduced ethylene production, demonstrating the compound's regulatory role in plant physiology .

Data Summary

The following table summarizes key findings related to the biological activity of 1-amino-2-methylenecyclopropanecarboxylic acid hydrochloride:

Propriétés

IUPAC Name |

1-amino-2-methylidenecyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-3-2-5(3,6)4(7)8;/h1-2,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJNVOMCOJMDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.